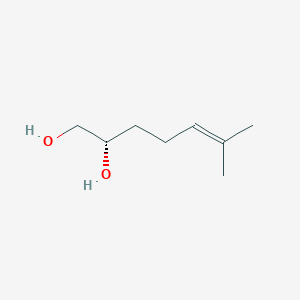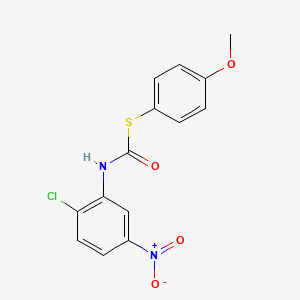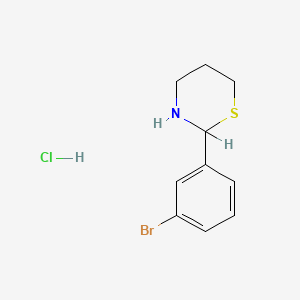
(S)-6-Methylhept-5-ene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-6-Methylhept-5-ene-1,2-diol is an organic compound with the molecular formula C8H16O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the first and second carbon atoms of a heptene chain, with a methyl group (-CH3) on the sixth carbon. The (S) configuration indicates the specific spatial arrangement of the atoms around the chiral center.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Methylhept-5-ene-1,2-diol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone precursor using chiral catalysts. For instance, the reduction of 6-methylhept-5-en-2-one with a chiral borane reagent can yield the desired diol with high enantiomeric purity.
Another method involves the Sharpless asymmetric dihydroxylation of 6-methylhept-5-ene. This reaction uses osmium tetroxide (OsO4) in the presence of a chiral ligand, such as dihydroquinidine p-chlorobenzoate, to selectively add hydroxyl groups to the double bond, resulting in the formation of this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of biocatalysts. Enzymatic reduction of the corresponding ketone using alcohol dehydrogenases (ADH) or ketoreductases (KRED) can provide an efficient and environmentally friendly route to the diol. These enzymes offer high selectivity and can be used under mild reaction conditions, making them suitable for large-scale production.
化学反応の分析
Types of Reactions
(S)-6-Methylhept-5-ene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The primary hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The diol can be reduced to the corresponding alkane using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form chlorides or with tosyl chloride (TsCl) to form tosylates.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent (CrO3 in H2SO4).
Reduction: Pd/C, lithium aluminum hydride (LiAlH4), or sodium borohydride (NaBH4).
Substitution: SOCl2, TsCl, or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: 6-Methylhept-5-en-2-one, 6-Methylhept-5-enoic acid.
Reduction: 6-Methylheptane.
Substitution: 6-Methylhept-5-en-1,2-dichloride, 6-Methylhept-5-en-1,2-ditosylate.
科学的研究の応用
(S)-6-Methylhept-5-ene-1,2-diol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for biocatalysis research.
Medicine: It serves as an intermediate in the synthesis of bioactive compounds with potential therapeutic applications.
Industry: The diol is used in the production of specialty chemicals, fragrances, and flavoring agents.
作用機序
The mechanism of action of (S)-6-Methylhept-5-ene-1,2-diol depends on its specific application. In biocatalysis, the compound interacts with enzyme active sites, where it undergoes stereospecific transformations. The hydroxyl groups can form hydrogen bonds with amino acid residues in the enzyme, facilitating the catalytic process. In chemical reactions, the diol can act as a nucleophile or electrophile, depending on the reaction conditions and reagents used.
類似化合物との比較
Similar Compounds
®-6-Methylhept-5-ene-1,2-diol: The enantiomer of the (S) compound, with opposite spatial arrangement around the chiral center.
6-Methylhept-5-ene-1,2-diol: The racemic mixture containing both (S) and ® enantiomers.
6-Methylhept-5-ene-1-ol: A similar compound with only one hydroxyl group.
Uniqueness
(S)-6-Methylhept-5-ene-1,2-diol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its enantiomeric purity is crucial for applications in asymmetric synthesis and biocatalysis, where the stereochemistry of the product is important.
特性
分子式 |
C8H16O2 |
|---|---|
分子量 |
144.21 g/mol |
IUPAC名 |
(2S)-6-methylhept-5-ene-1,2-diol |
InChI |
InChI=1S/C8H16O2/c1-7(2)4-3-5-8(10)6-9/h4,8-10H,3,5-6H2,1-2H3/t8-/m0/s1 |
InChIキー |
RRSVNXZHFCGASC-QMMMGPOBSA-N |
異性体SMILES |
CC(=CCC[C@@H](CO)O)C |
正規SMILES |
CC(=CCCC(CO)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2,2-Dichloro-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B11945065.png)






![2-[(Diphenylmethyl)carbamoyl]benzoic acid](/img/structure/B11945087.png)

![(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide](/img/structure/B11945089.png)

![2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11945097.png)


